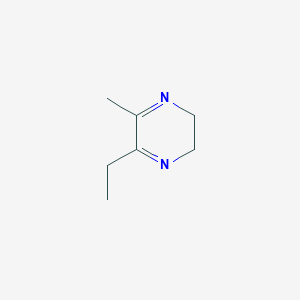

5-ethyl-6-methyl-2,3-dihydropyrazine

Description

Properties

CAS No. |

15986-93-3 |

|---|---|

Molecular Formula |

C7H12N2 |

Molecular Weight |

124.18 g/mol |

IUPAC Name |

5-ethyl-6-methyl-2,3-dihydropyrazine |

InChI |

InChI=1S/C7H12N2/c1-3-7-6(2)8-4-5-9-7/h3-5H2,1-2H3 |

InChI Key |

KVMUMGRJMXZCMW-UHFFFAOYSA-N |

SMILES |

CCC1=NCCN=C1C |

Canonical SMILES |

CCC1=NCCN=C1C |

Other CAS No. |

15986-93-3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-6-methyl-2,3-dihydropyrazine typically involves the cyclization of appropriate precursors. One common method is the reaction of ethylamine with 2,3-butanedione under acidic conditions, followed by cyclization to form the pyrazine ring . The reaction conditions often include heating the mixture to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-6-methyl-2,3-dihydropyrazine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazine derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid, while substitution reactions can produce a variety of alkylated or halogenated pyrazines .

Scientific Research Applications

5-ethyl-6-methyl-2,3-dihydropyrazine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studies have explored its role as a signaling molecule in various biological systems.

Medicine: Research is ongoing to investigate its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: It is widely used in the flavor and fragrance industry due to its pleasant aroma

Mechanism of Action

The mechanism of action of 5-ethyl-6-methyl-2,3-dihydropyrazine involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

- Saturation vs. Aromaticity: Fully aromatic pyrazines (e.g., 2,3,5-trimethyl-6-ethylpyrazine) exhibit higher thermal stability (boiling points > 1490 °C) compared to dihydropyrazines, which are more reactive due to reduced conjugation .

- Substituent Effects: The phenyl group in MPD increases singlet oxygen reactivity (kT up to 159.0 × 10⁵ M⁻¹s⁻¹) compared to DMD (kT up to 58.9 × 10⁵ M⁻¹s⁻¹), likely due to π-stabilization of reaction intermediates .

- Steric Hindrance: Ethyl and methyl substituents in this compound may reduce catalytic accessibility compared to less substituted analogs like DMD .

Q & A

Basic: What are the recommended synthetic routes for 5-ethyl-6-methyl-2,3-dihydropyrazine, and how can reaction conditions be optimized?

Methodological Answer:

A common approach involves condensation of diaminopropane with ketones or diketones. For example, 2-ethyl-3,5/6-dimethylpyrazine isomers can be synthesized by reacting 1,2-diaminopropane with 2,3-pentanedione, yielding dihydropyrazine intermediates that are subsequently oxidized . Optimization includes solvent selection (e.g., ethanol or acetic acid for reflux), stoichiometric control of reactants, and use of catalysts like HCl or sodium acetate to enhance cyclization efficiency. Purity can be improved via recrystallization or chromatography .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR and Mass Spectrometry : - and -NMR confirm substituent positions and tautomeric states. Mass spectrometry (e.g., EI-MS) identifies molecular ions (e.g., m/z 136 for CHN) and fragmentation patterns .

- X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles. ORTEP-3 can visualize 3D molecular geometry .

- ESR Spectroscopy : Detects radical intermediates during redox reactions, with hyperfine splitting patterns revealing spin density distribution .

Advanced: How do solvent properties influence the reaction kinetics of this compound with singlet oxygen (1O2^1 \text{O}_21O2)?

Methodological Answer:

Solvent polarity and hydrogen-bonding capacity significantly affect rate constants () for reactions. For example:

| Solvent | (×10 Ms) |

|---|---|

| Hexafluoro-2-propanol | 0.26 |

| N,N-Dimethylacetamide | 58.9 |

Polar aprotic solvents (e.g., N,N-dimethylacetamide) enhance reactivity via stabilization of perepoxide intermediates. Protic solvents (e.g., trifluoroethanol) reduce by disrupting exciplex formation . Laser flash photolysis and phosphorescence detection at 1270 nm are critical for measuring and (chemical reaction rate) .

Advanced: What experimental and computational evidence supports tautomerism in this compound?

Methodological Answer:

Tautomerism (imine ↔ enamine) is studied via:

- Deuterium Exchange : Temperature-dependent -labeling in DO/DMSO-d confirms enamine formation at the 5-methyl group .

- DFT Calculations : Water-assisted intermolecular hydrogen transfer reduces activation energy (~160 kJ/mol) compared to intramolecular shifts. Substituents (e.g., phenyl groups) stabilize enamine tautomers under physiological conditions .

- Adduct Formation : Reaction with phenyl isocyanate yields mono- or cyclic adducts, confirming enamine reactivity .

Advanced: How does structural modification of this compound impact cytotoxicity in cancer cell lines?

Methodological Answer:

- Spiro-Derivatives : Introducing spiro-dihydropyrazine moieties (e.g., thieno-naphthoquinone hybrids) enhances cytotoxicity. For example, compound 7a (Pro-derived) shows IC values <1 µM in MCF-7 and SW620 cells, surpassing doxorubicin in potency .

- Structure-Activity Relationships (SAR) : Bulky substituents (e.g., aryl groups) improve DNA intercalation and topoisomerase II inhibition. Flexibility (rotatable bonds <9) optimizes binding to macromolecular targets .

Advanced: What computational strategies predict the pharmacokinetic behavior of this compound derivatives?

Methodological Answer:

- Molinspiration/SwissADME : Analyze topological polar surface area (TPSA: 56–58 Å), hydrogen-bond acceptors (HBA: 6), and rotatable bonds (nROTBs: <9). Derivatives with 5,6-diphenyl groups exceed nROTBs limits, reducing bioavailability .

- Docking Simulations : Assess interactions with CRF receptors or cytochrome P450 enzymes to predict metabolic stability and reactive metabolite formation (e.g., glutathione adducts <0.1% in optimized analogues) .

Advanced: How can isotopic labeling (15N^15 \text{N}15N, 13C^13 \text{C}13C) elucidate the biosynthetic pathways of this compound?

Methodological Answer:

- Synthesis with Labeled Precursors : Use -diaminopropane and -ketones to track isotopic enrichment via GC-MS. Fragmentation patterns distinguish between 2-ethyl-3,5- and 2-ethyl-3,6-dimethyl isomers .

- Stable Isotope Probing (SIP) : Correlate isotope ratios (, ) with metabolic turnover in microbial or plant systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.